
2-Iodo-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C7H14INO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by an iodine atom and the nitrogen atom is bonded to a 3-methylbutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(3-methylbutyl)acetamide typically involves the iodination of N-(3-methylbutyl)acetamide. One common method is to react N-(3-methylbutyl)acetamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions
2-Iodo-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding N-(3-methylbutyl)acetamide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: N-(3-methylbutyl)acetamide derivatives.
Oxidation: N-(3-methylbutyl)acetamide or 3-methylbutyl carboxylic acid.
Reduction: N-(3-methylbutyl)acetamide.
科学的研究の応用
2-Iodo-N-(3-methylbutyl)acetamide has several applications in scientific research:
Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups in cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Iodo-N-(3-methylbutyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom acts as an electrophile, reacting with thiol groups in cysteine residues of proteins, leading to the inhibition of enzyme activity. This property makes it useful in studies of enzyme function and regulation.
類似化合物との比較
Similar Compounds
Iodoacetamide: Similar in structure but lacks the 3-methylbutyl group.
N-(3-Methylbutyl)acetamide: Similar but without the iodine atom.
Chloroacetamide: Contains a chlorine atom instead of iodine.
Uniqueness
2-Iodo-N-(3-methylbutyl)acetamide is unique due to the presence of both the iodine atom and the 3-methylbutyl group, which confer distinct reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
特性
CAS番号 |
5349-33-7 |
|---|---|
分子式 |
C7H14INO |
分子量 |
255.10 g/mol |
IUPAC名 |
2-iodo-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C7H14INO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
CNXNFDBAJBXXLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


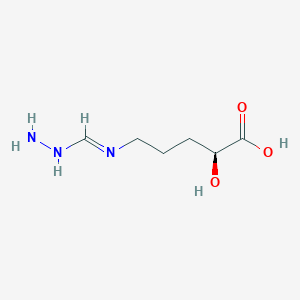
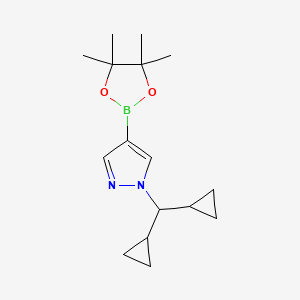

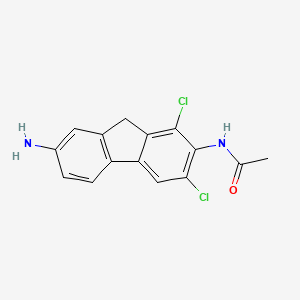
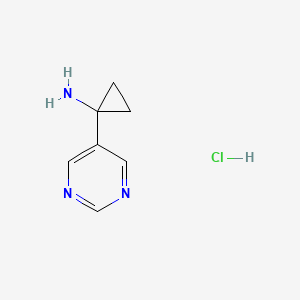
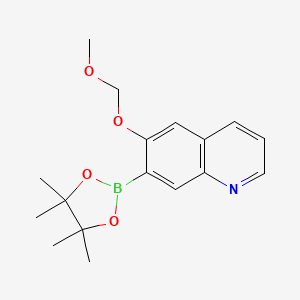
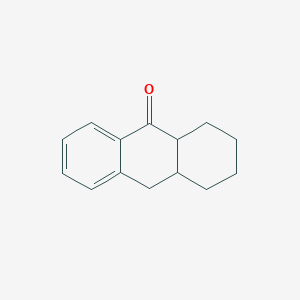
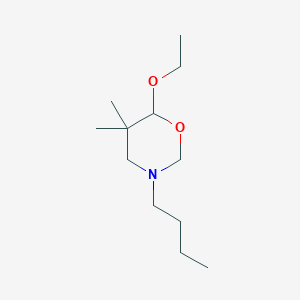
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
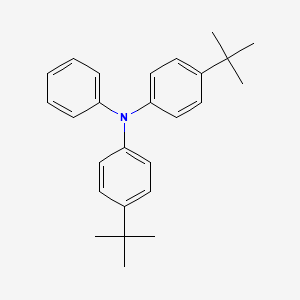
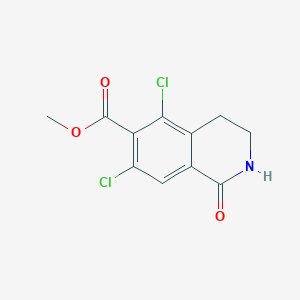
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)


